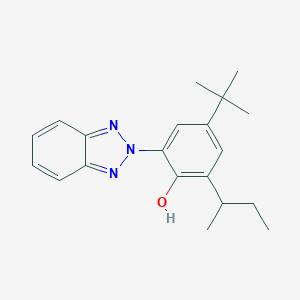

2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-6-butan-2-yl-4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-6-13(2)15-11-14(20(3,4)5)12-18(19(15)24)23-21-16-9-7-8-10-17(16)22-23/h7-13,24H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNVDKBRTXEWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)C(C)(C)C)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044661 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-6-(butan-2-yl)-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36437-37-3 | |

| Record name | 2-(3-sec-Butyl-5-tert-butyl-2-hydroxyphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36437-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-6-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-6-(butan-2-yl)-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYL-6-SEC-BUTYL-2-(2H-BENZOTRIAZOL-2-YL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21F9YRC080 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol

Introduction

2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol, commercially known as a member of the Tinuvin 300 series (e.g., UV-350), is a high-performance ultraviolet (UV) light absorber.[1][] It belongs to the hydroxyphenyl benzotriazole class of UV stabilizers, which are critical additives in polymers, coatings, and other organic materials to prevent degradation from UV radiation.[3][4] The efficacy of these compounds stems from their unique chemical structure, which allows for the efficient dissipation of absorbed UV energy as heat through a photochemically stable process known as Excited-State Intramolecular Proton Transfer (ESIPT).[3] This guide provides a comprehensive overview of the synthetic pathway for this molecule, detailing the underlying chemical principles, reaction mechanisms, and a representative experimental protocol for its preparation. The synthesis is logically approached as a convergent process, involving the preparation of a specifically substituted phenol intermediate followed by the construction of the benzotriazole moiety.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves disconnecting the benzotriazole ring from the phenol. This reveals two primary synthons: the diazonium salt of o-nitroaniline and the sterically hindered phenol, 4-(tert-butyl)-6-(sec-butyl)phenol. The phenol itself can be disconnected further to its fundamental precursors: phenol and the respective alkylating agents.

Caption: Retrosynthetic analysis of the target UV stabilizer.

Part I: Synthesis of the Phenolic Intermediate: 4-(tert-butyl)-6-(sec-butyl)phenol

The synthesis of the asymmetrically substituted phenolic intermediate is a critical first stage. The regioselectivity is controlled through a sequential Friedel-Crafts alkylation of phenol.

Causality of Experimental Choices: The strategy involves two successive alkylation steps. Typically, the bulky tert-butyl group is introduced first. The Friedel-Crafts alkylation of phenol with isobutene (or its equivalent, tert-butanol) using an acid catalyst preferentially yields p-tert-butylphenol due to steric hindrance at the ortho positions. The second alkylation, introducing the sec-butyl group using 1-butene or 2-butene, is then directed to the ortho position of the activated p-substituted phenol. Using an aluminum phenoxide catalyst can enhance ortho-alkylation.[5][6]

Experimental Workflow:

-

Step 1: Synthesis of 4-(tert-butyl)phenol: Phenol is reacted with isobutene or tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin. The reaction is typically performed at moderate temperatures (60-100 °C). The para-isomer is the major product and can be isolated and purified by distillation or recrystallization.

-

Step 2: Synthesis of 4-(tert-butyl)-6-(sec-butyl)phenol: The purified 4-(tert-butyl)phenol is then subjected to a second Friedel-Crafts alkylation using 1-butene. This reaction is often catalyzed by aluminum phenoxide, prepared in situ from aluminum and the parent phenol, to favor alkylation at the ortho position relative to the hydroxyl group.[5] The reaction is conducted under pressure due to the gaseous nature of butene.

Part II: Formation of the Benzotriazole Ring System

This stage constitutes the core of the synthesis, transforming the phenolic intermediate into the final UV absorber through a well-established two-step sequence: azo coupling followed by reductive cyclization.

Step A: Diazotization and Azo Coupling

This step involves the formation of an azo dye intermediate, which contains the N=N linkage that will become part of the triazole ring.

-

Mechanism & Rationale : The synthesis begins with the diazotization of o-nitroaniline. This amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a strictly controlled low temperature (0–5 °C).[7] This cold condition is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures, releasing nitrogen gas.[8]

The electrophilic diazonium salt is then immediately reacted with the nucleophilic 4-(tert-butyl)-6-(sec-butyl)phenol. For the coupling to occur efficiently, the reaction medium is adjusted to be slightly alkaline or neutral. This deprotonates the phenol, forming the more strongly nucleophilic phenoxide ion, which then attacks the terminal nitrogen of the diazonium salt in an electrophilic aromatic substitution reaction.[8] The coupling occurs at the electron-rich position ortho to the hydroxyl group and para to the tert-butyl group, yielding the stable azo intermediate, 2-((2-nitrophenyl)diazenyl)-4-(tert-butyl)-6-(sec-butyl)phenol.

Step B: Reductive Cyclization

The final step is the conversion of the azo intermediate into the benzotriazole ring.

-

Mechanism & Rationale : This transformation is achieved by reducing the nitro group of the azo intermediate to an amino group (-NH₂). Various reducing agents can be employed, such as sodium dithionite (Na₂S₂O₄), zinc dust in an acidic or alkaline medium, or sodium formaldehyde sulfoxylate (rongalite).[9] Once the nitro group is reduced, the newly formed amino group is perfectly positioned to undergo a spontaneous intramolecular cyclization. It performs a nucleophilic attack on the internal nitrogen atom of the azo linkage, leading to the formation of the five-membered triazole ring and the elimination of a water molecule. This final step creates the thermodynamically stable aromatic benzotriazole system.

Overall Synthesis Workflow

The complete synthetic pathway is a multi-step process requiring careful control of reaction conditions at each stage.

Caption: Overall workflow for the synthesis of the target UV stabilizer.

Detailed Experimental Protocol

The following is a representative, generalized laboratory-scale protocol. Caution: This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 4-(tert-butyl)-6-(sec-butyl)phenol (This step is often sourced from commercial suppliers. If synthesized, a procedure similar to that described in patents for ortho-alkylation would be followed, involving high pressure and temperature.)

Part 2: Synthesis of this compound

-

Diazotization of o-Nitroaniline:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend o-nitroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the o-nitroaniline suspension over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting yellow solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate, larger reaction vessel, dissolve 4-(tert-butyl)-6-(sec-butyl)phenol (1.0 eq) in an aqueous sodium hydroxide solution. Cool this solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution prepared in the previous step to the alkaline phenol solution. The pH should be maintained in the weakly alkaline range (8-10) by adding more sodium hydroxide solution if necessary.

-

A deep red precipitate of the azo intermediate will form. Stir the mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature.

-

Filter the solid precipitate, wash thoroughly with water until the washings are neutral, and dry.

-

-

Reductive Cyclization:

-

Suspend the dried azo intermediate in a suitable solvent such as ethanol or toluene.

-

Add an aqueous solution of a reducing agent, for example, sodium dithionite (2.5-3.0 eq), portion-wise while heating the mixture to reflux (approx. 80-90 °C).

-

The red color of the mixture will gradually fade to a pale yellow or light brown. Monitor the reaction by TLC until the azo intermediate is fully consumed.

-

After the reaction is complete, cool the mixture. If two phases are present, separate the organic layer. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically a solid or viscous oil. Purify by recrystallization from a suitable solvent system, such as ethanol/water or heptane, to yield the final product as a pale yellow crystalline solid.

-

Process Parameters and Data Summary

| Step | Key Reactants | Reagents / Catalyst | Solvent | Temperature (°C) | Notes |

| Diazotization | o-Nitroaniline | NaNO₂, HCl | Water | 0 - 5 | Strict temperature control is crucial. |

| Azo Coupling | Diazonium Salt, Substituted Phenol | NaOH | Water | 5 - 15 | Maintain weakly alkaline pH for efficient coupling. |

| Reductive Cyclization | Azo Intermediate | Sodium Dithionite | Ethanol/Toluene | 80 - 90 | Reaction progress is indicated by color change from red to yellow. |

| Purification | Crude Product | - | Ethanol/Heptane | - | Recrystallization yields the purified solid product. |

Conclusion

The synthesis of this compound is a classic example of heterocyclic chemistry applied to the production of industrial performance chemicals. The pathway relies on fundamental organic reactions, including electrophilic aromatic substitution and reduction, to controllably build the complex molecular architecture from readily available starting materials like phenol and o-nitroaniline. The success of the synthesis hinges on the careful control of reaction parameters, particularly temperature during the diazotization step and pH during the azo coupling, to maximize the yield and purity of this highly effective UV stabilizer.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Production of Ultraviolet-Light Stabilizers from Benzotrichloride.

- S.I. Group, Inc. (2003). Processes for the preparation of benzotriazole UV absorbers. Google Patents.

- OFLINK. (n.d.). Comprehensive Guide to Benzotriazole UV Absorbers in Industry.

- ChemicalBook. (n.d.). 2-(2'-Hydroxy-3'-sec-butyl-5'-tert-butylphenyl)benzotriazole.

- PubChem. (n.d.). 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol.

- BOC Sciences. (n.d.). This compound.

- Partners in Chemicals. (2023). Liquid Benzotriazole UV absorbers.

- Globe Thesis. (2008). Synthesis Of Polymerizable Benzotriazole Ultraviolet Stabilizers.

- PrepChem.com. (n.d.). Synthesis of o-sec-butylphenol.

- Wikipedia. (n.d.). 2,6-Di-tert-butylphenol.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- LibreTexts. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo).

- Chemguide. (n.d.). some reactions of diazonium ions.

Sources

- 1. 2-(2'-Hydroxy-3'-sec-butyl-5'-tert-butylphenyl)benzotriazole | 36437-37-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. partinchem.com [partinchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. globethesis.com [globethesis.com]

An In-depth Technical Guide to the Mechanism of Action of Benzotriazole UV Absorbers

Preamble: The Imperative for Advanced Photostabilization

In the landscape of material science and drug development, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount challenge. UV light, particularly in the UV-A (320-400 nm) and UV-B (290-320 nm) ranges, possesses sufficient energy to cleave chemical bonds in polymeric materials and active pharmaceutical ingredients, leading to photo-oxidative degradation.[1] This process manifests as discoloration, loss of mechanical integrity, and reduced efficacy. To counteract this, UV absorbers are incorporated into materials to preferentially absorb harmful UV radiation and dissipate the energy through harmless pathways.[1][2] Among the most effective and widely utilized classes of UV absorbers are the 2-(2'-hydroxyphenyl)benzotriazoles (BZTs).[3] This guide provides a detailed exploration of the sophisticated photophysical mechanism that underpins their remarkable stability and protective function.

The Core Mechanism: A Regenerative Cycle of Energy Dissipation

The exceptional photostability of benzotriazole UV absorbers is rooted in a highly efficient, ultrafast, and cyclical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][3][4] This mechanism allows the molecule to absorb a high-energy UV photon, convert it into low-energy thermal energy, and rapidly return to its original state, ready to repeat the cycle thousands of times without significant degradation.[5]

The entire process can be broken down into four key steps:

-

UV Photon Absorption: The BZT molecule, existing in its stable ground state (enol tautomer, E), absorbs a UV photon. This absorption promotes an electron to a higher energy level, forming the excited singlet state of the enol form (E*). The molecular structure, featuring an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazole ring, is crucial at this stage.[6][7]

-

Ultrafast Proton Transfer (ESIPT): In the excited state (E), the acidity of the phenolic proton and the basicity of the triazole nitrogen are significantly increased. This facilitates an almost instantaneous, barrierless transfer of the proton from the hydroxyl group to the nitrogen atom. This transfer occurs on a femtosecond to picosecond timescale, forming an excited-state keto tautomer (K).[3][4]

-

Non-Radiative Decay: The excited keto form (K*) is unstable and rapidly deactivates to its ground state (K) through non-radiative pathways, such as internal conversion and vibrational relaxation. This step is the key to energy dissipation, releasing the absorbed UV energy as harmless heat into the surrounding matrix.[1][5] This decay is extremely fast, preventing competing photochemical reactions like fluorescence or intersystem crossing that could lead to degradation.[3]

-

Reverse Proton Transfer: The ground-state keto tautomer (K) is energetically less stable than the enol form. Consequently, it undergoes a rapid reverse proton transfer to regenerate the original enol ground state (E), completing the cycle.[4] The molecule is now prepared to absorb another UV photon.

This four-level energy dissipation cycle is the cornerstone of BZT functionality, providing long-lasting protection for the host material.[5]

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle in benzotriazole UV absorbers.

Beyond the Ideal Cycle: Probing the Nuances of Photostability

While the ESIPT model provides a robust framework, the true photostability of BZTs is influenced by more complex factors. Understanding these nuances is critical for designing next-generation UV absorbers.

The Role of Molecular Conformation and Hydrogen Bonding

The integrity of the intramolecular hydrogen bond is paramount for the ESIPT mechanism to function.[4] In environments or conformations where this bond is disrupted (e.g., in highly polar, hydrogen-bond-accepting solvents), the ESIPT pathway is inhibited.[4] In these non-planar conformers, the excited-state lifetime is much longer, which significantly increases the probability of degradative photochemical reactions occurring.[4]

Electronic Effects and the Charge-Transfer State

Historically, it was assumed that a stronger intramolecular hydrogen bond would lead to greater photostability. However, research has shown a contradictory and more complex reality. Studies have demonstrated that substituting the benzotriazole ring with electron-withdrawing groups (EWGs) can dramatically improve photopermanence, despite weakening the hydrogen bond.[4][8][9]

This finding suggests modifications to the traditional ESIPT model. Theoretical calculations indicate that the process involves more than just simple proton transfer. An adiabatic proton transfer is believed to be triggered by a charge-transfer from the phenol group to the triazole group, leading to a twisted intramolecular charge-transfer (TICT) state.[10][11] This coupled electron and proton transfer is followed by efficient radiationless decay back to the ground state.[10][11] Therefore, electronic factors that influence this charge-transfer character play a significant role in the overall photostability, sometimes even more so than the hydrogen bond strength itself.[4]

Experimental Methodologies for Mechanistic Elucidation

Validating the proposed mechanism and quantifying the photophysical parameters of BZTs requires sophisticated spectroscopic techniques.

Steady-State UV-Visible Spectroscopy

This is the foundational technique to characterize the absorption properties of a BZT. It confirms the molecule's ability to absorb strongly in the UV-A and UV-B regions (typically 300-400 nm) with minimal absorption in the visible spectrum, which is crucial for applications requiring optical clarity.[1][5]

Protocol: UV-Vis Absorbance Spectrum Measurement

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the benzotriazole UV absorber in a non-polar, spectroscopic grade solvent (e.g., cyclohexane or toluene) to minimize solvent interactions and favor the intramolecularly hydrogen-bonded form.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the solvent with the sample solution and record the absorbance spectrum over the desired range (e.g., 250-500 nm).

-

Data Analysis: Subtract the baseline from the sample spectrum to obtain the net absorbance. Identify the wavelength of maximum absorbance (λ_max).

Transient Absorption Spectroscopy (TAS)

TAS is the definitive experimental technique for directly observing the ultrafast dynamics of the ESIPT process. It allows researchers to monitor the formation and decay of the transient excited species (E* and K*) on femtosecond or picosecond timescales.

Conceptual Protocol: Femtosecond Transient Absorption Spectroscopy (fs-TAS)

-

System Setup: Utilize a pump-probe laser system. The "pump" pulse (e.g., at 350 nm) excites the BZT sample, initiating the ESIPT cycle. The "probe" is a broadband white-light pulse that arrives at a precisely controlled delay time after the pump.

-

Data Acquisition: The absorbance of the probe light by the excited sample is measured at various delay times (from femtoseconds to nanoseconds).

-

Spectral Analysis: At very short delay times (e.g., <1 ps), a transient absorption signal corresponding to the excited keto form (K*) will appear.

-

Kinetic Analysis: By plotting the change in absorbance at a specific wavelength (characteristic of K*) versus delay time, the decay kinetics of the excited keto state can be determined. This provides direct evidence of the ultrafast non-radiative decay central to the BZT's function.

Caption: Conceptual workflow for a Transient Absorption Spectroscopy (TAS) experiment.

Data Summary: Properties of Common Benzotriazole UV Absorbers

The specific chemical structure of a BZT derivative dictates its UV absorption characteristics, compatibility with different materials, and overall performance.

| Compound Name | CAS Number | UV λ_max (approx.) | Key Characteristics & Applications |

| UV-P | 2440-22-4 | 340 nm | General purpose, used in polystyrene, polycarbonates, PVC. |

| UV-326 | 3896-11-5 | 353 nm | Strong absorption in UV-A/B, for polyolefins, coatings.[5] |

| UV-327 | 3864-99-1 | 355 nm | Low volatility, excellent photostability, for coatings, polycarbonate.[1] |

| UV-328 | 25973-55-1 | 345 nm | Good chemical stability, low volatility, used in coatings, PU, ABS.[6] |

| UV-329 | 3147-75-9 | 345 nm | Excellent absorber for polyamides (Nylon) and polyolefins.[6] |

Conclusion

The mechanism of action of benzotriazole UV absorbers is a masterful example of molecular engineering. By leveraging the principles of photophysics, specifically the Excited-State Intramolecular Proton Transfer cycle, these molecules provide robust and durable protection against UV degradation. The process is an elegant, highly efficient loop that intercepts harmful UV energy and safely dissipates it as heat, preserving the integrity of the host material. Further research into the electronic and conformational subtleties continues to refine our understanding, paving the way for the development of even more resilient photostabilizers for advanced applications in materials science and beyond.

References

- Ningbo Inno Pharmchem Co.,Ltd.

- Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers.

- Ningbo Inno Pharmchem Co.,Ltd.

- Suhadolnik, J. C., DeBellis, A. D., Hendricks-Guy, C., Iyengar, R., & Wood, M. G. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.

- Raytop Chemical. (2022, July 12). How do UV absorbers work?

-

Lhiaubet-Vallet, V., et al. (2004). Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state. Journal of the American Chemical Society, 126(38), 12168-12178. [Link]

- Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern.

-

Ito, F., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances, 12(29), 18655-18662. [Link]

- Tintoll. Benzotriazole UV Absorber.

-

Scientific.Net. Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics. [Link]

-

ResearchGate. Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. [Link]

-

Journal of the American Chemical Society. Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State. [Link]

-

American Coatings Association. Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability: Mechanistic Implications Beyond Excited State Intramolecular Proton Transfer. [Link]

-

ResearchGate. Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. [Link]

-

MDPI. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. [Link]

-

ResearchGate. Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. [Link]

-

ACS Publications. Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. [Link]

- Google Patents.

-

Everlight Chemical. Benzotriazole UV Absorber. [Link]

-

ResearchGate. Unexpected electronic effects on benzotriazole UV absorber photostability: Mechanistic implications beyond excited state intramolecular proton transfer. [Link]

-

ResearchGate. New insight into the removal process of benzotriazole UV stabilizers by UV/H2O2: Integrating quantum chemical calculation with CFD simulation. [Link]

-

Environmental Science: Water Research & Technology. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. [Link]

-

Globe Thesis. (2008). Synthesis Of Polymerizable Benzotriazole Ultraviolet Stabilizers. [Link]

-

Googleapis. Benzotriazole based UV absorbing compounds and photographic elements containing them. [Link]

-

ResearchGate. UV absorption spectrum of benzotrazole UV absorber. [Link]

-

JEOL. Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS. [Link]

-

PMC. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. [Link]

-

PubMed. Novel toxicity-associated metabolic pathways of benzotriazole UV stabilizers by cytochrome P450: mechanism-directed analysis. [Link]

-

PubMed Central. Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. [Link]

-

Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. [Link]

-

Process Insights. (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. [Link]

-

ResearchGate. Absorption spectra of 2 in different solvents. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]

- 4. paint.org [paint.org]

- 5. nbinno.com [nbinno.com]

- 6. partinchem.com [partinchem.com]

- 7. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]

- 8. paint.org [paint.org]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the UV Absorption Spectrum of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol (UV-350)

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet (UV) absorption properties of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol, a prominent UV absorber commonly known by designations such as UV-350.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the photophysical behavior of this class of compounds. The guide delves into the molecular mechanisms governing its UV absorption, presents characteristic spectral data, and offers a detailed, field-proven protocol for its spectroscopic analysis.

Introduction: The Significance of Benzotriazole UV Absorbers

This compound, identified by its CAS number 36437-37-3, is a member of the hydroxyphenyl benzotriazole class of organic compounds.[1][3] These molecules are engineered to be highly effective absorbers of ultraviolet radiation, particularly in the UVA and UVB regions of the electromagnetic spectrum.[4] Their primary application is as photostabilizers in a wide array of materials, including plastics, coatings, and cosmetics, to prevent photodegradation, discoloration, and to enhance product longevity.[2] The unique photophysical properties of this compound stem from its ability to efficiently and harmlessly dissipate absorbed UV energy, a process critical to its function and a central theme of this guide.

Chemical Structure and Properties:

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₂₀H₂₅N₃O[3]

-

Molecular Weight: 323.43 g/mol [3]

-

Appearance: Typically a white to slightly yellowish powder.[1]

-

Solubility: Soluble in various organic solvents such as chloroform and DMSO.

The Mechanism of UV Absorption: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of this compound is not merely due to the presence of chromophores, but rather a sophisticated intramolecular process known as Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast, four-level photochemical cycle allows the molecule to convert harmful UV radiation into harmless vibrational energy in the form of heat.

The ESIPT Cycle:

-

Ground State (Enol Form): In its ground state, the molecule exists in a stable enol tautomeric form, featuring an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring.

-

Photoexcitation: Upon absorption of a UV photon, the molecule is promoted to an excited electronic state (E*). This excitation induces a significant redistribution of electron density, making the phenolic proton more acidic and the benzotriazole nitrogen more basic.

-

Proton Transfer (Keto Form): This change in acidity and basicity drives an extremely rapid, sub-picosecond transfer of the proton from the hydroxyl group to the nitrogen atom, resulting in the formation of an excited-state keto tautomer (K*).

-

Non-Radiative Decay: The excited keto form is unstable and rapidly decays back to its ground state (K) through non-radiative pathways, releasing the absorbed energy as heat.

-

Reverse Proton Transfer: In the ground state, the keto form is less stable than the enol form. Consequently, a rapid reverse proton transfer occurs, regenerating the original enol tautomer and completing the cycle.

This efficient, non-destructive cycle can be repeated numerous times, providing long-lasting UV protection without significant degradation of the absorber molecule itself.

Quantitative Analysis of the UV Absorption Spectrum

| Parameter | Value | Solvent | Source |

| λmax 1 | ~301 nm | Chloroform | [5] |

| λmax 2 | ~341 nm | Chloroform | [5] |

| Molar Absorptivity (ε) at λmax 2 | 16,150 L·mol⁻¹·cm⁻¹ | Chloroform | [5] |

Note: The data presented is for Tinuvin P (CAS 2440-22-4), a closely related benzotriazole UV absorber. These values are expected to be very similar for this compound due to the conserved core chromophore.

The Influence of Solvent Polarity

The solvent environment can have a discernible effect on the UV absorption spectrum of hydroxyphenyl benzotriazoles. In highly polar, hydrogen-bond accepting solvents such as dimethyl sulfoxide (DMSO), the intramolecular hydrogen bond that is crucial for the ESIPT mechanism can be disrupted. This disruption can lead to a decrease in the intensity of the longer wavelength absorption band and a slight shift in the absorption maxima. This phenomenon underscores the importance of considering the application environment when evaluating the performance of these UV absorbers.

The following diagram illustrates the typical effect of solvent polarity on the UV absorption spectrum of a 2-(2´-hydroxyaryl)benzotriazole derivative, showing a noticeable change in the spectral shape and intensity in polar solvents compared to non-polar solvents.

Figure 1. Absorption spectra of a 2-(2´-hydroxyaryl)benzotriazole derivative in various solvents, demonstrating the influence of solvent polarity.

Figure 1. Absorption spectra of a 2-(2´-hydroxyaryl)benzotriazole derivative in various solvents, demonstrating the influence of solvent polarity.

Experimental Protocol: Determination of the UV Absorption Spectrum

This section provides a detailed, step-by-step methodology for accurately measuring the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

Analyte: this compound (analytical grade)

-

Solvent: Spectroscopic grade chloroform (or other suitable non-polar solvent)

-

Instrumentation: Double-beam UV-Vis spectrophotometer

-

Cuvettes: Matched pair of 1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Workflow

Diagram 1. Experimental workflow for obtaining the UV absorption spectrum.

Detailed Procedural Steps

-

Stock Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound using an analytical balance.

-

Quantitatively transfer the weighed solid into a 100 mL volumetric flask.

-

Dissolve the compound in a small amount of spectroscopic grade chloroform and then dilute to the mark with the same solvent. This creates a stock solution of approximately 100 mg/L.

-

-

Working Solution Preparation:

-

Pipette 10 mL of the stock solution into a new 100 mL volumetric flask.

-

Dilute to the mark with spectroscopic grade chloroform to obtain a working solution of approximately 10 mg/L. The final concentration should be chosen to ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 0.8 a.u.).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to stabilize for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 250 nm to 500 nm).

-

Select an appropriate scan speed and slit width as per the instrument's recommendations for optimal resolution.

-

-

Baseline Correction:

-

Clean the quartz cuvettes thoroughly. Rinse them with the spectroscopic grade chloroform.

-

Fill both the sample and reference cuvettes with the chloroform.

-

Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the prepared working solution before filling it with the working solution.

-

Place the sample cuvette back into the sample holder of the spectrophotometer.

-

Initiate the scan to record the UV absorption spectrum of the sample.

-

-

Data Analysis:

-

From the resulting spectrum, identify the wavelengths of maximum absorbance (λmax).

-

Record the absorbance value at each λmax.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc , where:

-

A is the absorbance at a specific λmax.

-

ε is the molar absorptivity (L·mol⁻¹·cm⁻¹).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the molar concentration of the solution (mol·L⁻¹).

-

-

Conclusion

This compound is a highly efficient UV absorber, a property conferred by its ability to undergo Excited-State Intramolecular Proton Transfer. Its UV absorption spectrum is characterized by strong, broad bands in the UVA and UVB regions, with absorption maxima typically observed around 300-350 nm in non-polar solvents. The provided experimental protocol offers a robust method for the accurate determination of its spectral properties, which is fundamental for its application in the development of photostable materials and formulations. Understanding the interplay between its molecular structure, the ESIPT mechanism, and environmental factors such as solvent polarity is key to leveraging its full potential in scientific research and industrial applications.

References

-

Polivinil Plastik. (n.d.). TINUVIN P. Retrieved from [https://www.polivinil.com.tr/media/ TDS/TINUVIN_P.pdf]([Link] TDS/TINUVIN_P.pdf)

-

Costoya, C., et al. (2018). Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. ResearchGate. Retrieved from [Link]

-

Masoud, M. S., et al. (2025). Spectral studies and solvatochromic behaviour of 1-hydroxy-benzotriazole and 7-Aza-l-hydroxybenzotriazole in presence of different solvents. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Retrieved from [Link]

-

Guangzhou Eric Wei Chemical Co., Ltd. (n.d.). BASF Tinuvin 350 Benzotriazole UV Absorber. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

German Environment Agency. (n.d.). 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329). Retrieved from [Link]

-

Process Insights. (2023, February 6). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]

-

CPAChem. (n.d.). 2-(3-sec-Butyl-5-tert-butyl-2-hydroxyphenyl)benzo.... Retrieved from [Link]

-

ResearchGate. (n.d.). Background subtracted UV‐vis absorption spectra of 1 mM UV327 (−) in.... Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Simultaneous Determination of Ultraviolet Absorbers and Antibacterial Agents in Textiles by Ultra-High Performance Liquid Chromatography/Orbitrap High Resolution Mass Spectrometry. Retrieved from [Link]

-

Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

-

Portail Substances Chimiques. (2024, March 29). 2-(2H-benzotriazol-2-yl)-4-(tert-butyl (36437-37-3). Retrieved from [Link]

-

Environment and Climate Change Canada & Health Canada. (2025, March). Assessment Benzotriazoles and Benzothiazoles Group. Retrieved from [Link]

Sources

- 1. CAS 36437-37-3: 2-(3-sec-Butyl-5-tert-butyl-2-hydroxypheny… [cymitquimica.com]

- 2. 2-(2'-Hydroxy-3'-sec-butyl-5'-tert-butylphenyl)benzotriazole | 36437-37-3 [chemicalbook.com]

- 3. 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol | C20H25N3O | CID 118327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329) - Datenblätter zu SVHC [reach.baden-wuerttemberg.de]

- 5. polivinilplastik.com [polivinilplastik.com]

An In-depth Technical Guide to the Chemical and Biological Properties of Turkesterone

A Note on Chemical Identification: The initial query for CAS number 36437-37-3 points to the chemical 2-(2'-Hydroxy-3'-sec-butyl-5'-tert-butylphenyl)benzotriazole, a UV stabilizer. However, the specified audience and core requirements for this guide—focusing on researchers, scientists, and drug development professionals with an emphasis on biological activity and experimental protocols—strongly indicate an interest in a bioactive compound. It is highly likely that the intended subject of this guide is Turkesterone , a phytoecdysteroid with the CAS number 41451-87-0 . This guide will proceed with a comprehensive analysis of Turkesterone.

Introduction

Turkesterone is a naturally occurring phytoecdysteroid, a class of steroid hormones found in arthropods and certain plant species.[1][2] Primarily extracted from the plant Ajuga turkestanica, it has garnered significant interest in the scientific community for its potential anabolic and adaptogenic properties.[3][4] Structurally similar to androgens, Turkesterone's mechanism of action is distinct, as it does not bind to vertebrate androgen receptors, thus avoiding the typical side effects associated with anabolic steroids.[1][3] This unique characteristic makes it a compelling subject for research in muscle physiology, metabolic disorders, and drug development. This guide provides a detailed overview of the chemical properties, biological activities, and key experimental protocols for Turkesterone, designed for professionals in the fields of life sciences and drug discovery.

Chemical and Physical Properties

Turkesterone possesses a polyhydroxylated cyclopentanoperhydrophenanthrene skeleton, which is structurally related to cholesterol.[2] Its chemical structure is characterized by the presence of an 11α-hydroxyl group, which distinguishes it from other ecdysteroids and is thought to contribute to its biological activity.[5]

| Property | Value | Source |

| CAS Number | 41451-87-0 | [6][7][8] |

| Molecular Formula | C₂₇H₄₄O₈ | [6][8] |

| Molecular Weight | 496.641 g/mol | [2][6][9] |

| IUPAC Name | (2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-Tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | [2][6] |

| Appearance | Off-white to pale yellow powder | [10] |

| Melting Point | 166-170°C | [10] |

| Solubility | Slightly soluble in DMSO and methanol.[11] Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[12] In vitro, DMSO is commonly used, with concentrations up to 100 mg/mL being achievable with ultrasonication.[13] | [11][12][13] |

| Stability | Stable for at least 4 years when stored at -20°C.[11] | [11] |

Biological Activity and Mechanism of Action

Turkesterone exhibits a range of biological activities, with its anabolic and adaptogenic effects being the most prominent. It has been shown to enhance protein synthesis, promote muscle growth, and aid in recovery from physical stress.[1][14] Unlike traditional anabolic steroids, Turkesterone does not suppress the body's natural testosterone production.[15][16]

The primary mechanism of action for Turkesterone's anabolic effects is believed to be through the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of muscle hypertrophy.[3][14][17] Some evidence also suggests that Turkesterone may act as an agonist for the estrogen receptor beta (ERβ), which can also promote muscle growth.[3][18] In some insect systems, Turkesterone acts as an ecdysteroid receptor (EcR) agonist.[13]

Furthermore, Turkesterone has demonstrated immunomodulatory and antistress activities.[9][19] It has also been observed to have antioxidant and anti-inflammatory properties.[8][14] Studies in animal models have shown that Turkesterone can improve metabolic parameters, including reducing blood glucose levels.[4]

Caption: Proposed PI3K/Akt signaling pathway activation by Turkesterone.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general framework for the quantification of Turkesterone in dietary supplements.[20][21][22]

1. Materials and Reagents:

-

Turkesterone reference standard (≥95% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for extraction)

-

0.45 µm syringe filters

2. Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions:

-

Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B)

-

0-5 min: 20% A

-

5-20 min: 20-80% A (linear gradient)

-

20-25 min: 80% A

-

25-30 min: 20% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 242 nm

-

Injection Volume: 10 µL

4. Sample Preparation:

-

Accurately weigh and dissolve the supplement powder in methanol.

-

Sonicate for 15 minutes to ensure complete extraction.

-

Centrifuge the solution and filter the supernatant through a 0.45 µm syringe filter.

5. Standard Preparation:

-

Prepare a stock solution of the Turkesterone reference standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

6. Analysis:

-

Inject the prepared samples and standards into the HPLC system.

-

Identify the Turkesterone peak based on the retention time of the standard.

-

Quantify the amount of Turkesterone in the samples by comparing the peak area to the calibration curve.

Cell-Based Assay: C2C12 Myotube Differentiation and Protein Synthesis

This protocol outlines a method to assess the anabolic potential of Turkesterone in a mouse muscle cell line.[23][24]

1. Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

-

To induce differentiation, switch to DMEM with 2% horse serum when cells reach 80-90% confluency.

-

Allow myoblasts to differentiate into myotubes for 4-5 days.

2. Treatment:

-

Prepare a stock solution of Turkesterone in DMSO.

-

Treat the differentiated myotubes with varying concentrations of Turkesterone (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle control (DMSO).

3. Protein Synthesis Assay (Puromycin-based):

-

Add puromycin to the cell culture medium for the final 30 minutes of treatment.

-

Lyse the cells and collect the protein lysate.

-

Determine protein concentration using a BCA assay.

-

Perform Western blotting using an anti-puromycin antibody to detect newly synthesized proteins.

-

Use a loading control (e.g., GAPDH or β-actin) for normalization.

4. Data Analysis:

-

Quantify the band intensity of the puromycin-labeled proteins.

-

Normalize the data to the loading control and express it as a fold change relative to the vehicle control.

In Vivo Study: Assessment of Anabolic Effects in a Rodent Model

This protocol provides a general outline for an in vivo study to evaluate the anabolic effects of Turkesterone.[3][17]

1. Animal Model:

-

Male Wistar or Sprague-Dawley rats (8-10 weeks old).

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow a one-week acclimatization period.

2. Experimental Groups:

-

Control Group: Vehicle (e.g., 10% DMSO in saline).

-

Turkesterone Group: Turkesterone (e.g., 5-10 mg/kg body weight) administered orally via gavage.

-

Positive Control Group (Optional): A known anabolic agent (e.g., methandienone) for comparison.

3. Dosing and Duration:

-

Administer the respective treatments daily for a period of 4-8 weeks.

4. Outcome Measures:

-

Body Weight: Monitor weekly.

-

Muscle Mass: At the end of the study, dissect and weigh key muscles (e.g., gastrocnemius, soleus, tibialis anterior).

-

Grip Strength: Assess weekly using a grip strength meter.

-

Biochemical Analysis: Collect blood samples to measure relevant biomarkers (e.g., testosterone, IGF-1).

-

Histological Analysis: Perform H&E staining on muscle cross-sections to measure fiber size.

5. Statistical Analysis:

-

Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different groups.

Safety and Toxicology

Current research suggests that Turkesterone has a favorable safety profile.[15][25] Studies in mammals have shown low toxicity, and it does not appear to cause the hepatotoxic effects associated with some anabolic steroids.[15][25] Furthermore, Turkesterone does not suppress the hypothalamic-pituitary-gonadal axis, meaning it does not negatively impact natural testosterone production.[3][16] The most commonly reported side effects in humans are mild gastrointestinal discomfort, which can often be mitigated by taking the supplement with food.[26] However, long-term human studies are still limited, and further research is needed to fully establish its safety profile.

Conclusion

Turkesterone is a promising phytoecdysteroid with demonstrated anabolic and adaptogenic properties. Its unique mechanism of action, which does not involve binding to androgen receptors, makes it an attractive candidate for further research and development in the fields of sports nutrition, sarcopenia, and metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the chemical and biological properties of this intriguing natural compound. As with any bioactive molecule, rigorous scientific investigation is crucial to fully elucidate its therapeutic potential and ensure its safe and effective use.

References

-

Guibout, L., Mamadalieva, N., Balducci, C., Girault, J. P., & Lafont, R. (2015). The minor ecdysteroids from Ajuga turkestanica. Phytochemical Analysis, 26(5), 293–300. [Link]

-

Parr, M. K., Botrè, F., Naß, A., Hengevoss, J., Diel, P., & Wolber, G. (2015). Ecdysteroids: A novel class of anabolic agents?. Biology of Sport, 32(2), 169–173. [Link]

-

Gorelick-Feldman, J., Maclean, D., Ilic, N., Poulev, A., Lila, M. A., & Raskin, I. (2008). Phytoecdysteroids increase protein synthesis in skeletal muscle cells. Journal of Agricultural and Food Chemistry, 56(10), 3532–3537. [Link]

-

Syrov, V. N. (2000). Comparative experimental investigation of the anabolic activity of phytoecdysteroids and steranabols. Pharmaceutical Chemistry Journal, 34(4), 193–197. [Link]

-

PubChem. (n.d.). Turkesterone. National Center for Biotechnology Information. [Link]

-

Jiayuan. (n.d.). How Does Turkesterone Work?. [Link]

-

NASM. (n.d.). Turkesterone: Trendy Supplement Watch. [Link]

-

Swolverine. (2025, July 4). Turkesterone Side Effects: Is It Really Safer Than Steroids or SARMs?. [Link]

-

Green As Nature. (2025, September 2). What You Should Know About Turkesterone and its possible side effects before adding It to Your Routine. [Link]

-

BioCrick. (n.d.). Turkesterone | CAS:41451-87-0. [Link]

-

New Phase Blends. (2025, March 4). Exploring the Side Effects of Turkesterone. [Link]

-

Trakooljul, N., et al. (2024, October 23). The Effects of Multiple Acute Turkesterone Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Preliminary Investigation. National Institutes of Health. [Link]

-

Senwayer. (n.d.). Products. [Link]

-

Huge Supplements. (2024, September 26). Turkesterone: Benefits, Dosage, Safety & What You Must Know. [Link]

-

Todorov, I., et al. (2023, June 12). Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements. MDPI. [Link]

-

ResearchGate. (2023, June 7). (PDF) Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements. [Link]

-

Neek Supplements. (2021, December 11). Deep dive into Ecdysteroids and Turkesterone. [Link]

-

Unpacking the Science of Turkesterone: A Natural Alternative to Traditional Steroids. (2024, April 14). [Link]

-

Research Directs. (2024, August 30). A Preliminary Investigation of Turkesterone: It's Not Deca. [Link]

-

Wikipedia. (n.d.). Turkesterone. [Link]

-

Abdukadirov, I. T., Yakubova, M. R., & Turakhozhaev, M. T. (2005). Ecdysterone and Turkesterone in Ajuga turkestanica Determined by HPLC. Chemistry of Natural Compounds, 41(4), 405–407. [Link]

-

Trakooljul, N., et al. (2024, October 23). The Effects of Multiple Acute Turkesterone Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Preliminary Investigation. MDPI. [Link]

-

Isenmann, E., et al. (2019). Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans. Archives of Toxicology, 93(7), 1807–1816. [Link]

-

ResearchGate. (2024, May 2). (PDF) Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition. [Link]

-

Dr. Axe. (2024, April 15). Turkesterone Supplement Benefits, Dosage and Side Effects. [Link]

-

Dai, Y., et al. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Chemical structures of ecdysterone and turkesterone. [Link]

Sources

- 1. a2glifestyle.com [a2glifestyle.com]

- 2. Turkesterone - Wikipedia [en.wikipedia.org]

- 3. swolverine.com [swolverine.com]

- 4. blog.nasm.org [blog.nasm.org]

- 5. Synthesis and biological activities of turkesterone 11α-acyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Turkesterone | C27H44O8 | CID 14376672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. extrasynthese.com [extrasynthese.com]

- 8. CAS 41451-87-0: Turkesterone | CymitQuimica [cymitquimica.com]

- 9. Turkesterone | Calcium Channel | TargetMol [targetmol.com]

- 10. Senwayer [senwayer.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. How Does Turkesterone Work? - JIAYUAN [jayuanbio.com]

- 15. swolverine.com [swolverine.com]

- 16. hugesupplements.com [hugesupplements.com]

- 17. tigerfitness.com [tigerfitness.com]

- 18. neeksupplements.co.uk [neeksupplements.co.uk]

- 19. Turkesterone | CAS:41451-87-0 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. greenasnature.com.au [greenasnature.com.au]

- 26. newphaseblends.com [newphaseblends.com]

excited-state intramolecular proton transfer in UV-350

An In-Depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in the UV Stabilizer UV-350

Authored by: A Senior Application Scientist

Foreword

The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a cornerstone of modern photochemistry, underpinning the remarkable photostability of many critical industrial and pharmaceutical compounds. Among these, the 2-(2'-hydroxyphenyl)benzotriazole (HPBT) class of ultraviolet (UV) absorbers stands out for its exceptional capacity to dissipate harmful UV radiation as heat. This guide provides a detailed exploration of the ESIPT mechanism within a specific and highly effective member of this class, UV-350, chemically known as 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol.[1][2]

This document is designed for researchers, scientists, and professionals in materials science and drug development. It moves beyond a mere description of the process to delve into the causal relationships between molecular structure, photophysical dynamics, and the experimental methodologies required for rigorous characterization. Our objective is to provide not just a protocol, but a self-validating framework for understanding and investigating this pivotal photochemical process.

The Principle of Photostability: An Introduction to UV-350 and ESIPT

UV-350 is a high-performance UV absorber widely employed to protect polymers, coatings, and other materials from UV-induced degradation.[3][4] Its efficacy stems from its molecular architecture, which is purpose-built to facilitate an ultrafast and highly efficient energy dissipation pathway known as ESIPT.[5][6]

At its core, ESIPT is a photo-induced tautomerization process.[7] Molecules capable of ESIPT, like UV-350, possess both a proton donor (the hydroxyl group) and a proton acceptor (a nitrogen atom on the benzotriazole ring) in close proximity, linked by a pre-existing intramolecular hydrogen bond.[8][9] Upon absorption of a photon, the molecule is promoted to an electronic excited state, which dramatically increases the acidity of the proton donor and the basicity of the proton acceptor.[10] This triggers an almost instantaneous transfer of the proton, forming an excited keto-tautomer. This tautomer then rapidly returns to the ground state, primarily through non-radiative decay, effectively converting the UV energy into harmless vibrational energy (heat). A final, rapid back-proton transfer in the ground state restores the original enol form, completing a closed photocycle that can be repeated numerous times without significant molecular degradation.[5] This cycle is the key to the molecule's profound photostability.[11]

Molecular Structure of UV-350

The structure of UV-350, this compound, is optimized for the ESIPT process. The intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring is the critical feature that enables the proton transfer.[9][12] The bulky tert-butyl and sec-butyl groups enhance its solubility and compatibility in various polymer matrices.[3]

Figure 1: Chemical Structure of UV-350 (this compound).[1]

Figure 1: Chemical Structure of UV-350 (this compound).[1]

The Core Mechanism: The ESIPT Photocycle in UV-350

The photoprotective action of UV-350 is encapsulated in a four-level photocycle. This process is exceptionally rapid, with the key proton transfer step often occurring on a sub-100 femtosecond timescale.[13]

-

Photoexcitation (E → E): The ground-state enol tautomer (E) of UV-350 absorbs a UV photon (typically in the 300-380 nm range), promoting it to the first excited singlet state (E).[14][15]

-

Excited-State Intramolecular Proton Transfer (E* → K): In the excited state, a barrierless and ultrafast proton transfer occurs along the intramolecular hydrogen bond.[5][11] This transforms the excited enol (E) into its excited-state keto tautomer (K*). This transformation is the linchpin of the entire process.

-

Deactivation of the Keto Tautomer (K* → K): The excited keto form (K*) is energetically unstable and rapidly decays back to its ground state (K). This deactivation can occur via two main pathways:

-

Fluorescence: Emission of a photon at a much longer wavelength (a large Stokes shift), typically in the green-red region of the spectrum.[8][12] This is a minor pathway.

-

Non-radiative Decay: The primary and most crucial pathway involves rapid internal conversion, often through a conical intersection, which funnels the electronic energy into vibrational modes (heat) without emitting light.[5][16] This is what makes UV-350 an effective photostabilizer.

-

-

Ground-State Reverse Transfer (K → E): The ground-state keto tautomer (K) is unstable relative to the enol form. It undergoes a rapid reverse proton transfer to regenerate the original ground-state enol tautomer (E), closing the cycle and preparing the molecule to absorb another UV photon.

This highly efficient, closed-loop mechanism allows a single molecule of UV-350 to dissipate the energy of thousands of photons without undergoing chemical degradation.

Caption: Experimental workflow for characterizing ESIPT in UV-350.

Data Summary and Environmental Influences

The photophysical properties of UV-350 and related HPBTs are well-documented. The following table summarizes typical quantitative data obtained through the experimental protocols described above.

| Parameter | Typical Value | Significance | Experimental Technique |

| Enol Absorption (λ_abs) | ~350 nm | Wavelength for initiating the photocycle | UV-Vis Spectroscopy |

| Keto Emission (λ_em) | ~600 - 650 nm | Confirms formation of the K* tautomer | Fluorescence Spectroscopy |

| Stokes Shift | >10,000 cm⁻¹ | Hallmark of a significant excited-state structural change (ESIPT) | UV-Vis & Fluorescence |

| ESIPT Time (τ_ESIPT) | < 200 fs | Demonstrates the ultrafast, barrierless nature of the proton transfer | Transient Absorption |

| K* Lifetime (τ_K*) | 10s of picoseconds | Indicates rapid deactivation, dominated by non-radiative decay | TCSPC, Transient Absorption |

| Fluorescence Quantum Yield (Φ_f) | Very Low (< 0.01) | Confirms that non-radiative decay is the primary deactivation pathway | Fluorescence Spectroscopy |

Note: Exact values can vary depending on the solvent and specific substitutions on the HPBT scaffold. [8][9]

Influence of Solvent Polarity

The efficiency of the ESIPT process in HPBTs can be influenced by the surrounding environment. In polar, protic solvents (e.g., ethanol), intermolecular hydrogen bonding can compete with the intramolecular hydrogen bond. [8][12]This can lead to the formation of an "open" conformer where ESIPT is disrupted. In such cases, a "normal" blue-shifted fluorescence with a small Stokes shift may be observed from the enol form, alongside the red-shifted keto emission. [9]This highlights the importance of the pre-existing intramolecular hydrogen bond for the protective mechanism to function.

Broader Significance and Applications

Photostability in Materials Science

The primary application of UV-350 is as a light stabilizer in plastics and coatings. [15][17]Its ability to harmlessly dissipate UV radiation prevents the degradation of the polymer backbone, which would otherwise lead to discoloration, cracking, and loss of mechanical properties. [16]The principles learned from UV-350 guide the design of new and even more efficient photostabilizers.

Relevance in Drug Development

Understanding photostability is critical in pharmacology. Many active pharmaceutical ingredients (APIs) are susceptible to photodegradation, which can lead to loss of efficacy and the formation of toxic byproducts. [27][28]The study of ESIPT mechanisms provides a blueprint for designing photostable drugs or formulating them with protective excipients. Furthermore, the unique photophysical properties of ESIPT fluorophores are being harnessed to create fluorescent probes for biological imaging and sensing applications. [29][30][31]

Conclusion

The is a model example of molecular photophysics engineered for maximal photostability. Through an ultrafast, four-stage photocycle, it efficiently converts damaging UV radiation into benign heat, protecting materials from degradation. A comprehensive understanding of this mechanism, achieved through a synergistic combination of steady-state spectroscopy, ultrafast time-resolved techniques, and computational chemistry, is essential for both optimizing current technologies and innovating in the fields of materials science and drug development. The principles outlined in this guide provide a robust framework for the continued exploration of this fascinating and critically important photochemical process.

References

-

Sobolewski, A. L., Domcke, W., & Hättig, C. (2006). Photophysics of Organic Photostabilizers. Ab Initio Study of the Excited-State Deactivation Mechanisms of 2-(2'-Hydroxyphenyl)benzotriazole. The Journal of Physical Chemistry A, 110(19), 6301–6306. [Link]

-

Fluegge, A. P., Waiblinger, F., Stein, M., Keck, J., Kramer, H. E. A., Fischer, P., Wood, M. G., DeBellis, A. D., Ravichandran, R., & Leppard, D. (2007). Probing the Intramolecular Hydrogen Bond of 2-(2-Hydroxyphenyl)benzotriazoles in Polar Environment: A Photophysical Study of UV Absorber Efficiency. The Journal of Physical Chemistry A, 111(39), 9733–9744. [Link]

-

American Chemical Society Publications. (2007). Probing the Intramolecular Hydrogen Bond of 2-(2-Hydroxyphenyl)benzotriazoles in Polar Environment: A Photophysical Study of UV Absorber Efficiency. [Link]

-

Zhao, J., Ji, S., Chen, Y., Guo, H., & Wei, J. (2012). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. Molecules, 17(10), 12303-12318. [Link]

-

Semantic Scholar. Probing the intramolecular hydrogen bond of 2-(2-hydroxyphenyl)benzotriazoles in polar environment: a photophysical study of UV absorber efficiency. [Link]

-

Massue, J., Felouat, A., Faivre, F., & Le Guennic, B. (2020). Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. RSC Advances, 10(49), 29420-29429. [Link]

-

Segala, M., Domingues, N., & Stefani, V. (1999). Heterocyclic dyes displaying excited-state intramolecular proton-transfer reactions (ESIPT): computational study of the substitution effect on the electronic absorption spectra of 2-(2′-hydroxyphenyl)-1,3-benzoxazole derivatives. Journal of The Chemical Society-perkin Transactions 1. [Link]-Segala-Domingues/16c6114a87a5538e14674069818817d3d719a797)

-

Peralta, C., et al. (2020). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces, 12(45), 50950–50961. [Link]

-

ACS Publications. Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra. The Journal of Physical Chemistry. [Link]

-

HORIBA. Time Resolved Fluorescence. [Link]

-

ResearchGate. Uncovering the excited state trends and ESIPT mechanism for 2-(hydroxy-3-dimethyl-phenyl)-benzooxazole-6-carboxylicacid. [Link]

-

AIP Publishing. (2024). Ultrafast excited state intramolecular proton transfer and isomerization of long-chain linked Schiff bases. The Journal of Chemical Physics. [Link]

-

L-A. D. M., et al. (2021). Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview. Molecules, 26(23), 7179. [Link]

-

Zhang, Y., et al. (2021). New insights into ESIPT mechanism of three sunscreen compounds in solution: A combined experimental and theoretical study. Colloids and Surfaces B: Biointerfaces, 207, 112039. [Link]

-

ResearchGate. Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). [Link]

-

ResearchGate. How do I find out experimental or theoretical proof for Excited state intramolecular proton transfer ESIPT? [Link]

-

Zhao, J., et al. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Chemical Society Reviews, 41(18), 6168-6198. [Link]

-

ResearchGate. UV absorption spectrum of benzotrazole UV absorber. [Link]

-

ResearchGate. Ultrafast Measurements of Excited State Intramolecular Proton Transfer (ESIPT) in Room Temperature Solutions of 3-Hydroxyflavone and Derivatives. [Link]

-

MDPI. (2021). Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview. [Link]

-

Wikimedia Commons. (2019). File:UV-350.svg. [Link]

-

PubMed. (2024). Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study. [Link]

-

Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Journal of Chemical Sciences, 128(5), 719–731. [Link]

-

International Accreditation Group for Industrial Machinery (IAGIM). Photostability. [Link]

-

Royal Society of Chemistry. (2018). ESIPT geometrical isomers with distinct mechanofluorochromism and intra/intermolecular H-bonding controlled tunable fluorescence. CrystEngComm. [Link]

-

Wu, L., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(19), 7467-7511. [Link]

-

Lin, H., et al. (2016). Tuning excited-state-intramolecular-proton-transfer (ESIPT) process and emission by cocrystal formation: a combined experimental and theoretical study. Physical Chemistry Chemical Physics, 18(47), 32335-32342. [Link]

-

ResearchGate. Unexpected electronic effects on benzotriazole UV absorber photostability: Mechanistic implications beyond excited state intramolecular proton transfer. [Link]

-

National Institutes of Health. (2024). Modulating the ESIPT Mechanism and Luminescence Characteristics of Two Reversible Fluorescent Probes by Solvent Polarity: A Novel Perspective. [Link]

-

Wulf, H. C., et al. (2008). Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps. Photodermatology, Photoimmunology & Photomedicine, 24(1), 29-35. [Link]

-

Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. [Link]

-

ResearchGate. A new interpretation of the ESIPT mechanism of 2-(benzimidazol-2-yl)-3-hydroxychromone derivatives. [Link]

-

UL Prospector. Masurf® UV-350 by Pilot Chemical. [Link]

-

ResearchGate. Evaluation of the photostability of different UV filter combinations in a sunscreen. [Link]

-

Dermatest. (n.d.). Photostability-Sunscreens. [Link]

-

Holt, E. L., Rodrigues, N. d. N., Cebrián, J., & Stavros, V. G. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. Photochemical & Photobiological Sciences, 20(11), 1499-1512. [Link]

-

BMG LABTECH. Time-Resolved Fluorescence Measurements. [Link]

-

Beechem, J. M., & Brand, L. (1996). Time-resolved fluorescence spectroscopy. Current Opinion in Structural Biology, 6(5), 637-42. [Link]

-

ResearchGate. UV–Vis (1, 2), fluorescence emission (λex = 350 nm) (3, 5), and fluorescence excitation (λobs = 350 nm) (4), (λobs = 340 nm) (6) spectra of 2a and 2b in dimethyl sulfoxide. [Link]

-

JEOL. (n.d.). Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS. [Link]

-

Tintoll. Benzotriazole UV Absorber. [Link]

-

PicoQuant. (n.d.). Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science. [Link]

Sources

- 1. File:UV-350.svg - Wikimedia Commons [commons.wikimedia.org]

- 2. hpc-standards.com [hpc-standards.com]

- 3. specialchem.com [specialchem.com]

- 4. ulprospector.com [ulprospector.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New insights into ESIPT mechanism of three sunscreen compounds in solution: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Probing the intramolecular hydrogen bond of 2-(2-hydroxyphenyl)benzotriazoles in polar environment: a photophysical study of UV absorber efficiency. | Semantic Scholar [semanticscholar.org]

- 13. Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]

- 16. researchgate.net [researchgate.net]

- 17. process-insights.com [process-insights.com]